molecular formula C8H22N2O3+2 B167626 Tetraethylammonium nitrate CAS No. 1941-26-0

Tetraethylammonium nitrate

Cat. No. B167626
CAS RN: 1941-26-0
M. Wt: 194.27 g/mol
InChI Key: JTJKNAJRGLQKDZ-UHFFFAOYSA-N
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Description

Tetraethylammonium nitrate is a chemical compound with the linear formula (C2H5)4N(NO3) and a molecular weight of 192.26 . It is a white or off-white solid . It is used in the research laboratory to prepare lipophilic salts of inorganic anions .


Molecular Structure Analysis

The molecular structure of Tetraethylammonium nitrate consists of a Tetraethylammonium cation [(C2H5)4N+] and a nitrate anion (NO3-) . The molecular weight of the compound is 192.26 .


Physical And Chemical Properties Analysis

Tetraethylammonium nitrate is a white or off-white solid . It has a melting point of approximately 280°C (decomposition), a boiling point of over 100°C, and a density of 1.029 g/mL at 25°C . It is also hygroscopic .

Scientific Research Applications

Phase Transfer Catalyst

Tetraethylammonium nitrate is used as a phase transfer catalyst . A phase transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place. It is used in various chemical reactions where reactants are present in different phases.

Preparation of Nitronium Triflate

Tetraethylammonium nitrate can be used to prepare nitronium triflate . This is achieved by reacting it with triflic anhydride. Nitronium triflate is then used as a nitrating agent for benzene .

Study of Luminescence Intensity

It is used to study the dependency of luminescence intensity of Eu 3+ complexes on the nitrate anion concentration . This can be particularly useful in the field of optical materials and sensors.

Synthesis of Organic Compounds

Tetraethylammonium nitrate is used in the synthesis of various organic compounds . It is particularly useful in reactions involving organic oxoanionic compounds .

Fluorination of Alcohols

In the Tokyo Chemical Industry, Tetraethylammonium nitrate is used in the fluorination of alcohols . This process is crucial in the production of certain pharmaceuticals and agrochemicals .

Safety and Handling Research

Due to its oxidizing properties and potential to intensify fire , research is also conducted on the safe handling and storage of Tetraethylammonium nitrate. This includes studying its reactivity with other substances and determining appropriate safety measures .

Mechanism of Action

Target of Action

Tetraethylammonium (TEA) is a quaternary ammonium cation with the chemical formula [Et4N]+, consisting of four ethyl groups attached to a central nitrogen atom . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Mode of Action

The mechanism of action of Tetraethylammonium nitrate is still being investigated. It is known that it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action interferes with the normal functioning of these targets, leading to changes in cellular activities.

Pharmacokinetics

It is known that the compound is soluble in water and many organic solvents , which suggests it could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of Tetraethylammonium nitrate can be influenced by various environmental factors. For instance, its solubility suggests that it could be affected by the presence of water and organic solvents . Additionally, as a strong oxidizing agent, it should be kept away from reducing agents, combustible materials, and other strong oxidizing agents for safety reasons

Safety and Hazards

Tetraethylammonium nitrate is considered hazardous. It may intensify fire due to its oxidizing properties. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept away from clothing and other combustible materials, and handled with appropriate personal protective equipment .

properties

IUPAC Name

tetraethylazanium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H20N.NO3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJKNAJRGLQKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062075
Record name Tetraethylammonium nitrate
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylammonium nitrate

CAS RN

1941-26-0
Record name Ethanaminium, N,N,N-triethyl-, nitrate (1:1)
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Record name Ethanaminium, N,N,N-triethyl-, nitrate (1:1)
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Record name Ethanaminium, N,N,N-triethyl-, nitrate (1:1)
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Record name Tetraethylammonium nitrate
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Record name Tetraethylammonium nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium nitrate
Reactant of Route 2
Tetraethylammonium nitrate
Reactant of Route 3
Tetraethylammonium nitrate

Q & A

Q1: What is the role of Tetraethylammonium nitrate in studying vascular function?

A: Tetraethylammonium nitrate is a valuable tool in vascular research. It acts as a Ca2+-activated potassium channel inhibitor. [] This inhibition helps researchers understand the role of these channels in regulating vascular tone and blood pressure.

Q2: Can you provide an example of how Tetraethylammonium nitrate has been used in a study on blood vessels?

A: In a study investigating the vasorelaxant effect of osthole, a natural compound, on rat thoracic aortic rings, Tetraethylammonium nitrate was used to block Ca2+-activated potassium channels. [] The results showed that osthole's vasorelaxant effect was not solely dependent on these channels, suggesting other mechanisms were involved.

Q3: Besides its use in vascular studies, what other applications does Tetraethylammonium nitrate have?

A: Tetraethylammonium nitrate is also employed in studies on Lithium-Sulfur batteries (LSBs). It acts as a dual-functional electrolyte additive, enhancing battery performance. []

Q4: How does Tetraethylammonium nitrate improve LSB performance?

A: The nitrate anion (NO3−) in Tetraethylammonium nitrate promotes polysulfide dissolution, leading to increased sulfur utilization and reduced electrode passivation. [] Meanwhile, the tetraethylammonium cation adsorbs onto lithium protrusions, forming a protective layer that inhibits dendrite formation. [] These combined effects improve capacity, cycling stability, and coulombic efficiency, especially under lean electrolyte conditions. []

Q5: Are there any studies on the structural properties of Tetraethylammonium nitrate and its mixtures?

A: Yes, researchers have investigated the thermophysical behavior of Tetraethylammonium nitrate ionic liquids and their mixtures. [] Densities, electric conductivities, and viscosities were determined at atmospheric pressure across a range of temperatures. [] Studies also explored the impact of different alkylammonium cations and varying hydrogen bond donor groups on these properties. []

Q6: What about the use of Tetraethylammonium nitrate in analytical chemistry?

A: Tetraethylammonium nitrate is often used as a mobile phase additive in size exclusion chromatography (SEC). [] For instance, it has proven beneficial for analyzing polyamide 6 (PA6), a type of nylon. []

Q7: What are the advantages of using Tetraethylammonium nitrate in SEC analysis of PA6?

A: Adding Tetraethylammonium nitrate to the mobile phase, such as hexafluoroisopropanol (HFIP), in SEC can help mitigate aggregation issues observed with some PA6 samples, particularly those synthesized anionically using bifunctional activators. [] This leads to more accurate molar mass determinations. []

Q8: Has Tetraethylammonium nitrate been utilized in other chemical reactions?

A: Yes, research shows that Tetraethylammonium nitrate can act as an oxidizing agent in certain reactions. For example, bis(diethyldithiocarbamato)oxomolybdenum(IV) can abstract an oxygen atom from Tetraethylammonium nitrate, oxidizing itself to a molybdenum(VI) compound. []

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